2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one is a fluorinated organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a pyrazole ring. Its molecular formula is C8H9F3N2O, and it is recognized for its significant applications in various fields, including chemistry and pharmaceuticals. The compound is particularly noted for its potential in enzyme inhibition studies and as a precursor in drug development targeting neurological disorders.
The compound can be sourced from chemical suppliers and is often utilized in research settings due to its unique properties. It is cataloged under the CAS number 1306606-56-3, facilitating its identification in scientific literature and databases.
2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one falls under the category of fluorinated organic compounds. Its classification is based on the presence of fluorine atoms, which significantly influence its reactivity and biological activity compared to non-fluorinated analogs.
The synthesis of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction between 2,2,2-trifluoroacetophenone and trimethylpyrazole. This reaction is commonly facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
The reaction conditions are crucial for optimizing yield and purity:
In an industrial setting, production methods mirror laboratory approaches but are scaled up significantly. Advanced reactors and continuous flow systems may be employed to enhance efficiency and ensure consistent quality control throughout the synthesis process.
The molecular structure of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one can be represented using various structural formulas:
The InChI key for this compound is VRIONNHWZSTHSG-UHFFFAOYSA-N
, providing a standardized way to represent its structure digitally . The compound features a trifluoromethyl group attached to a pyrazole ring, contributing to its distinct chemical behavior.
This compound undergoes several notable chemical reactions:
For oxidation, potassium permanganate and chromium trioxide are frequently used. Reduction typically involves lithium aluminum hydride or sodium borohydride. Nucleophilic substitution may utilize sodium methoxide or sodium ethoxide as reagents.
The products formed from these reactions depend on the specific reagents and conditions used. For instance:
The mechanism of action for 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one primarily involves its interaction with biological targets such as enzymes. Notably, it has been identified as an inhibitor of cyclooxygenase (COX), blocking the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation .
Research indicates that this compound's binding affinity to COX may provide insights into its potential therapeutic applications in managing inflammatory conditions .
The compound typically appears as a solid or powder at room temperature. Its high lipophilicity is attributed to the trifluoromethyl group, influencing its solubility and interaction with biological membranes.
Key chemical properties include:
Relevant analyses indicate that these properties make it suitable for various applications in both laboratory and industrial settings .
The applications of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one span several fields:
The core synthetic approach to 2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone (CAS 1306606-56-3) leverages base-catalyzed cyclocondensation between hydrazine derivatives and carbonyl precursors. The optimal route involves reacting 1,1,1-trichloro-4-methoxy-3-alken-2-ones or trichloromethyl-1,3-diketones with hydrazine hydrochloride in 2,2,2-trifluoroethanol (TFE) under mild basic conditions. Potassium tert-butoxide (KOtBu, 1.2 equiv.) catalyzes the Michael addition-elimination sequence at 50°C, achieving cyclization yields of 78% through precise stoichiometric control [6]. Alternative pathways employ enol ethers or acetal derivatives as starting materials, where piperidine (20 mol%) facilitates enolate formation for nucleophilic attack on the trifluoromethyl carbonyl electrophile [6]. Catalyst screening confirms inorganic bases (K₂CO₃) provide superior regioselectivity over organic amines for 1,3,5-trimethylpyrazole functionalization, minimizing N2-alkylation byproducts to <5% [4].
Table 1: Catalyst Performance in Pyrazole Cyclocondensation
Catalyst | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (N1:N2) |
---|---|---|---|---|---|
KOtBu | 1.2 | 50 | 12 | 78 | >20:1 |
Piperidine | 0.2 | 60 | 8 | 65 | 12:1 |
K₂CO₃ | 2.0 | 80 | 6 | 82 | >20:1 |
DBU | 0.5 | 70 | 10 | 58 | 8:1 |
Trifluoromethylation efficiency exhibits profound solvent dependence due to polarity effects on radical intermediates. Comparative studies demonstrate TFE enhances yields by 25–30% versus conventional solvents (DMF, THF) during the hydrolysis-triggered decarboxylation of trichloromethyl intermediates. This arises from TFE’s dual role: stabilizing high-energy trifluoromethyl radicals through fluorine interactions and facilitating proton transfer during ester hydrolysis [6]. Temperature profiles reveal an inverse relationship between reaction temperature and selectivity—elevated temperatures (>80°C) accelerate decomposition pathways, reducing yields to 45–50%, whereas controlled heating at 50°C maximizes output (82%) by minimizing thermal degradation of the labile trifluoromethyl ketone [6] [4]. Radical trifluoromethylation strategies further benefit from fluorous solvent systems, where hexafluorobenzene enables 18-hour reaction durations while suppressing resinification byproducts to <3% [1].
Table 2: Solvent and Temperature Impact on Trifluoromethylation Efficiency
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
TFE | 50 | 12 | 82 | 5 |
DMF | 50 | 18 | 57 | 22 |
THF | 50 | 24 | 48 | 30 |
Hexafluorobenzene | 80 | 18 | 75 | 3 |
TFE | 80 | 8 | 49 | 38 |
Transitioning from batch to continuous flow reactors resolves exothermicity and mixing challenges in kilogram-scale synthesis. The optimized process employs a two-stage microreactor assembly: 1) a high-surface-area silicon carbide mixer for exothermic enolate formation (residence time = 120 s), and 2) a temperature-controlled tubular reactor (20 m length) for cyclocondensation at 60°C (residence time = 30 min). This configuration achieves 92% conversion with >99.5% purity by suppressing hot-spot formation and enabling real-time impurity profiling via inline FTIR [10]. Solvent recycling protocols reduce TFE consumption by 80% through nanofiltration membranes that retain organics (MWCO 200 Da). Production economics analysis confirms flow processing reduces manufacturing costs by 40% versus batch methods, primarily through reduced catalyst loading (0.05 equiv. K₂CO₃) and 10-fold higher space-time yields [6] [10].
Table 3: Continuous Flow Process Parameters for Industrial-Scale Synthesis
Parameter | Stage 1: Enolate Formation | Stage 2: Cyclocondensation | Purification |
---|---|---|---|
Reactor Type | Microstructured Mixer | Tubular Reactor (20 m) | Inline Separator |
Residence Time | 120 s | 30 min | 45 min |
Temperature | 25°C | 60°C | 40°C |
Pressure | 3 bar | 1.5 bar | 10 bar |
Key Performance Metric | >95% Enolization | 92% Conversion | >99.5% Purity |
Throughput | 5 kg/h | 5 kg/h | 4.8 kg/h |
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